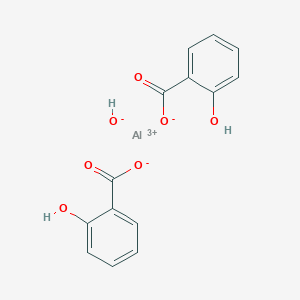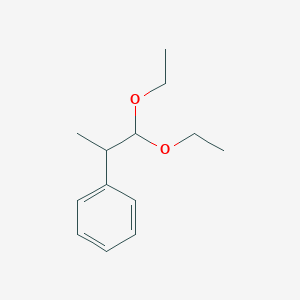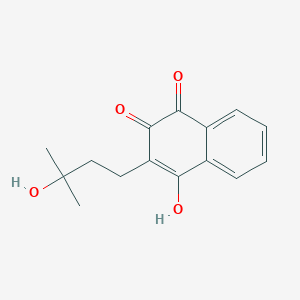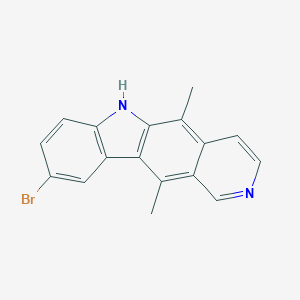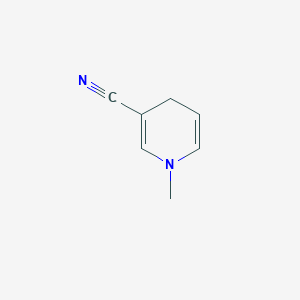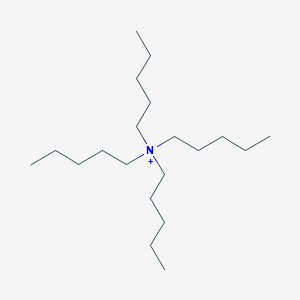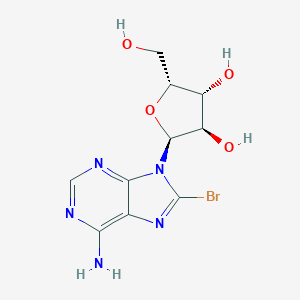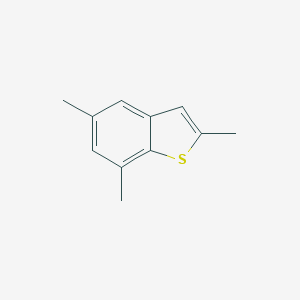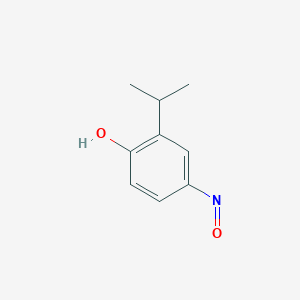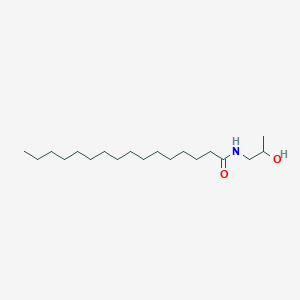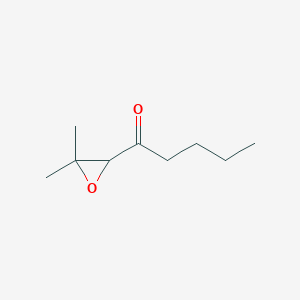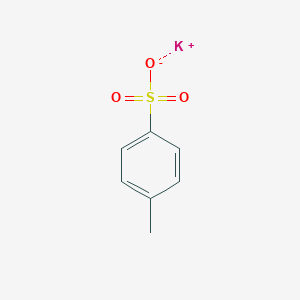
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a chemical compound that is part of a family of compounds known as β-diketonates. These compounds are characterized by their chelating ligands, which form stable complexes with various metal ions. Although the provided papers do not specifically discuss thulium(III) complexes, they do provide insight into the general structure and behavior of similar lanthanide β-diketonate complexes, such as lutetium(III) , and the catalytic properties of transition metal β-diketonates like ruthenium .
Synthesis Analysis
The synthesis of β-diketonate complexes typically involves the reaction of the metal ion with the β-diketone ligand. While the provided papers do not detail the synthesis of the thulium(III) complex, they do describe the use of similar ligands in the synthesis of other metal complexes. For example, ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is used as a catalyst, suggesting that its synthesis is well-established and the compound is structurally well-defined .
Molecular Structure Analysis
The molecular structure of β-diketonate complexes is often determined using X-ray diffraction methods. The paper on lutetium(III) provides detailed structural information, which can be extrapolated to thulium(III) due to the chemical similarities within the lanthanide series. The lutetium complex forms a distorted trigonal prism coordination geometry around the central metal ion, with an average Lu–O distance of 2.19 Å . This information is valuable for understanding the potential structure of the thulium(III) complex.
Chemical Reactions Analysis
β-Diketonate complexes are known for their catalytic properties. The ruthenium complex, for example, is reported to catalyze the regioselective synthesis of vinyl carbamates from carbon dioxide, amines, and alkynes . This suggests that the thulium(III) complex may also participate in chemical reactions as a catalyst or reactant, although specific reactions involving this complex are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketonate complexes can vary widely depending on the central metal ion and the ligands involved. The provided papers do not offer specific data on the physical properties of the thulium(III) complex, but the structural data from the lutetium(III) complex and the catalytic behavior of the ruthenium complex imply that these complexes are likely to be stable and may have unique electronic properties due to the metal-ligand interactions.
Applications De Recherche Scientifique
3. Catalyst for Various Reactions
- Methods and Procedures : This compound is used as a catalyst in reactions such as Intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, enantioselective synthesis, borylation reactions, hydrohydrazination and hydroazidation, and oxidative carbonylation of phenol .
- Results and Outcomes : The use of this compound as a catalyst can improve the efficiency and selectivity of these reactions .
4. Synthesis of α-aryl-β-diketones
- Application Summary : 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones .
- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .
- Results and Outcomes : The use of this compound in the synthesis of α-aryl-β-diketones can lead to the formation of these compounds in high yields .
5. Catalyst for Various Reactions
- Application Summary : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is used as a catalyst in various reactions .
- Methods and Procedures : This compound is used as a catalyst in reactions such as Intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, enantioselective synthesis, borylation reactions, hydrohydrazination and hydroazidation, and oxidative carbonylation of phenol .
- Results and Outcomes : The use of this compound as a catalyst can improve the efficiency and selectivity of these reactions .
6. Synthesis of α-aryl-β-diketones
- Application Summary : 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones .
- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .
- Results and Outcomes : The use of this compound in the synthesis of α-aryl-β-diketones can lead to the formation of these compounds in high yields .
Propriétés
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;thulium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Tm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHFLBDKCXLASC-LWTKGLMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

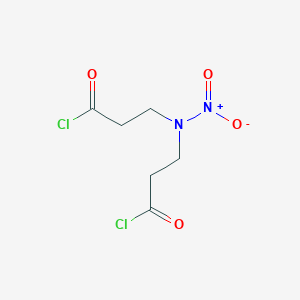
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
